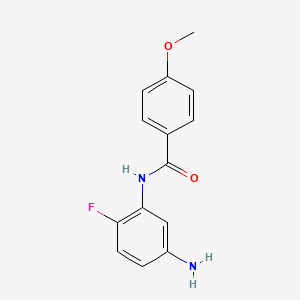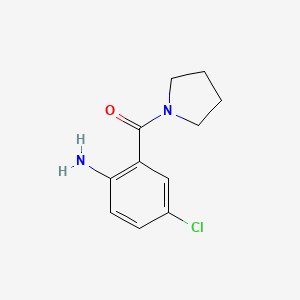
2-(シクロペンチルオキシ)エチルアミン
説明
2-(Cyclopentyloxy)ethylamine is an organic compound with the molecular formula C₇H₁₅NO. It is characterized by a cyclopentane ring attached to an ethylamine group through an oxygen atom. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
科学的研究の応用
2-(Cyclopentyloxy)ethylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
作用機序
Target of Action
As an amine, it may interact with various biological targets, such as receptors or enzymes, and could potentially serve as a precursor for more complex molecules in biochemical reactions .
Mode of Action
Amines, in general, are known to act as nucleophiles, reacting with carbonyl groups to form imines and enamines . This reaction is reversible and acid-catalyzed, and the rate of formation of these compounds is generally greatest near a pH of 5
Biochemical Pathways
Amines can play a role in various biochemical pathways, including the synthesis of endogenous catecholamines . They can also interact with metabolic pathways to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The compound’s structure, including its amine group, could influence these properties, affecting how it is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Cyclopentyloxy)ethylamine. For instance, pH can affect the rate of imine and enamine formation, a common reaction involving amines .
生化学分析
Biochemical Properties
2-(Cyclopentyloxy)ethylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases . These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups. Additionally, 2-(Cyclopentyloxy)ethylamine can act as a substrate for monoamine oxidases, leading to the production of corresponding aldehydes and ammonia .
Cellular Effects
The effects of 2-(Cyclopentyloxy)ethylamine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by modulating the activity of G-protein coupled receptors (GPCRs) . This modulation can lead to changes in intracellular calcium levels and the activation of downstream signaling cascades. Furthermore, 2-(Cyclopentyloxy)ethylamine can affect gene expression by interacting with transcription factors and altering their binding affinity to DNA . This compound also impacts cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(Cyclopentyloxy)ethylamine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the receptor-ligand complex. Additionally, 2-(Cyclopentyloxy)ethylamine can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclopentyloxy)ethylamine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the breakdown of 2-(Cyclopentyloxy)ethylamine, resulting in the formation of degradation products . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(Cyclopentyloxy)ethylamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, 2-(Cyclopentyloxy)ethylamine can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
2-(Cyclopentyloxy)ethylamine is involved in several metabolic pathways, primarily those related to amino acid metabolism . It can be metabolized by monoamine oxidases to produce corresponding aldehydes and ammonia . Additionally, this compound can undergo conjugation reactions with glucuronic acid and sulfate, facilitating its excretion from the body . These metabolic pathways are essential for maintaining the homeostasis of 2-(Cyclopentyloxy)ethylamine levels within the body.
Transport and Distribution
Within cells and tissues, 2-(Cyclopentyloxy)ethylamine is transported and distributed through various mechanisms . It can be taken up by cells via specific transporters, such as amino acid transporters . Once inside the cell, 2-(Cyclopentyloxy)ethylamine can bind to intracellular proteins, influencing its localization and accumulation . The compound can also be distributed to different tissues through the bloodstream, where it can exert its effects on distant organs .
Subcellular Localization
The subcellular localization of 2-(Cyclopentyloxy)ethylamine is critical for its activity and function . This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often determined by specific targeting signals and post-translational modifications that direct it to particular organelles . The presence of 2-(Cyclopentyloxy)ethylamine in these compartments allows it to interact with different biomolecules and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
2-(Cyclopentyloxy)ethylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclopentanol with ethylene oxide, followed by the amination of the resulting 2-(cyclopentyloxy)ethanol with ammonia or an amine under suitable conditions .
Industrial Production Methods
In industrial settings, the production of 2-(Cyclopentyloxy)ethylamine typically involves the use of large-scale reactors where cyclopentanol and ethylene oxide are reacted under controlled temperatures and pressures. The intermediate product, 2-(cyclopentyloxy)ethanol, is then subjected to amination using ammonia or an amine in the presence of a catalyst to yield the final product .
化学反応の分析
Types of Reactions
2-(Cyclopentyloxy)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
類似化合物との比較
Similar Compounds
- 2-(Cyclopentyloxy)ethanol
- 2-(Cyclopentyloxy)ethanamine
- Cyclopentanol derivatives
Uniqueness
2-(Cyclopentyloxy)ethylamine is unique due to its specific structure, which combines a cyclopentane ring with an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
特性
IUPAC Name |
2-cyclopentyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTGXAIWZAMYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588429 | |
| Record name | 2-(Cyclopentyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933732-12-8 | |
| Record name | 2-(Cyclopentyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1355862.png)
